5-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to the family of thieno[2,3-d]pyrimidin-4(1H)-ones, a class of heterocyclic compounds known for their diverse pharmacological activities and importance in medicinal chemistry. The specific functional groups and structural elements present in this compound suggest a potential for various chemical interactions and biological activities.
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(1H)-ones typically involves the cyclization of appropriately substituted thiophene and pyrimidine precursors. One common approach might involve the condensation of a dimethoxyphenyl derivative with a methylthiophene precursor under controlled conditions to introduce the 2-thioxo and dihydrothieno elements. The literature describes related compounds, indicating methodologies that could be adapted for the synthesis of this specific compound (Ranise et al., 1997).
Molecular Structure Analysis
The molecular structure of this compound features a thieno[2,3-d]pyrimidinone core with a 2-thioxo group and a 6-methyl substitution, alongside a 3,4-dimethoxyphenyl moiety. This arrangement impacts the compound's electronic distribution and chemical reactivity. Quantum chemical studies on similar structures have provided insights into their electronic structures and reactivity patterns, suggesting that substituent effects significantly influence these properties (Mamarahmonov et al., 2014).
Mechanism of Action
Target of Action
Similar compounds, such as pyrimidine derivatives, have been recognized for their antitumor activity . They have been tested for their anticancer activity against a panel of human cancer cell lines .
Mode of Action
It can be inferred from related studies that these types of compounds might interact with their targets, leading to changes that inhibit the growth of cancer cells .
Biochemical Pathways
Similar compounds have been found to have antimicrobial and antifungal activities , suggesting that they may affect pathways related to these biological processes.
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest good traditional drug-like properties .
Result of Action
Similar compounds have shown promising cytotoxicity against tested cancer cell lines .
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c1-7-11(8-4-5-9(19-2)10(6-8)20-3)12-13(18)16-15(21)17-14(12)22-7/h4-6H,1-3H3,(H2,16,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHLXVNHJONFDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)NC(=S)NC2=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.